molecular formula C8H10BFO2 B13456460 (2-Fluoro-3,4-dimethylphenyl)boronic acid

(2-Fluoro-3,4-dimethylphenyl)boronic acid

Katalognummer: B13456460
Molekulargewicht: 167.98 g/mol
InChI-Schlüssel: MTQOEPJVBZYWCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Fluoro-3,4-dimethylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3,4-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluoro-3,4-dimethylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Wirkmechanismus

The mechanism of action of (2-Fluoro-3,4-dimethylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (2-Fluoro-3,4-dimethylphenyl)boronic acid is unique due to the presence of both fluorine and methyl groups on the aromatic ring. This combination imparts distinct electronic and steric properties, making it particularly useful in selective cross-coupling reactions and the synthesis of complex molecules .

Eigenschaften

Molekularformel

C8H10BFO2

Molekulargewicht

167.98 g/mol

IUPAC-Name

(2-fluoro-3,4-dimethylphenyl)boronic acid

InChI

InChI=1S/C8H10BFO2/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4,11-12H,1-2H3

InChI-Schlüssel

MTQOEPJVBZYWCC-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C(=C(C=C1)C)C)F)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.